N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide
Description
Properties
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O5S/c22-16-8-9-17(23)18(13-16)32(29,30)26-11-12-31-19(26)14-25-21(28)20(27)24-10-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-9,13,19H,4,7,10-12,14H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEUNKAWZXQDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a complex organic compound known for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H23F2N3O5S, with a molecular weight of approximately 467.49 g/mol. Its structure features an oxazolidine ring, which is often associated with antimicrobial properties, and a sulfonyl group that enhances its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to several factors:
- Oxazolidine Moiety : This component is commonly linked to antimicrobial properties, particularly against gram-positive bacteria. The oxazolidine structure allows for interaction with bacterial ribosomes, inhibiting protein synthesis.
- Difluorophenyl Group : The presence of the difluorophenyl group may enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target sites within cells.
Antimicrobial Properties
Research indicates that compounds with oxazolidine structures exhibit significant antimicrobial activity. For instance, studies have shown that related oxazolidinone derivatives are effective against various bacterial strains, including resistant strains of Staphylococcus aureus. The specific activity of this compound against such pathogens remains to be fully characterized but is promising based on structural similarities.
Pharmacological Studies
Several studies have explored the pharmacological profile of similar compounds:
- Case Study on Antibacterial Activity : A study published in Antimicrobial Agents and Chemotherapy assessed the efficacy of oxazolidinone derivatives against multi-drug resistant bacteria. Results indicated that modifications in the oxazolidine structure could significantly affect antibacterial potency and spectrum of activity.
- Mechanistic Insights : Research on related compounds has shown that they act by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for protein synthesis. This mechanism underlines their effectiveness as antibiotics.
Comparative Analysis
To better understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-(4-chlorophenyl)sulfonyl oxazolidin | Contains a chlorophenyl group | Different halogen substitution affecting reactivity |
| N1-(4-bromophenyl)sulfonyl oxazolidin | Contains a bromophenyl group | Variation in halogen influencing biological activity |
| N1-(benzo[d][1,3]dioxole) oxalamide | Contains dioxole structure | Distinct aromatic system potentially affecting pharmacodynamics |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural features align with several classes of bioactive molecules. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings
Sulfonamide vs. The 2,5-difluorophenylsulfonyl group in the target compound contrasts with flumetsulam’s 2,6-difluorophenyl substitution, which could alter steric hindrance and electronic distribution .
Oxazolidinone Core: Unlike oxadixyl’s oxazolidinone-acetamide hybrid, the target compound’s oxazolidinone is directly sulfonylated, likely enhancing stability and resistance to enzymatic degradation .
Fluorine Substitution :
- The 2,5-difluoro pattern in the target compound may improve lipophilicity compared to the 3-chloro substituent in 3-chloro-N-phenyl-phthalimide, favoring membrane permeability .
Biological Activity: Flumetsulam’s triazolopyrimidine-sulfonamide structure is optimized for herbicidal activity, while the target’s oxalamide-oxazolidinone hybrid suggests a broader spectrum, possibly targeting fungal enzymes (e.g., CYP51) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
